Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate is an organic compound belonging to the bipyridine family, characterized by two pyridine rings connected by a single bond. This compound is notable for its carboxylate functional group, which enhances its reactivity and potential applications in various fields, including medicinal chemistry and materials science. The IUPAC name indicates the presence of a methyl group at the 5-position of one pyridine ring and a carboxylate group at the 5'-position of the other pyridine ring.
The compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information on its synthesis, properties, and applications.
Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate is classified under organic compounds, specifically as a bipyridine derivative. Its molecular formula is , and it has a molecular weight of approximately 214.23 g/mol.
The synthesis of methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. A common synthetic route involves:
The molecular structure of methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate features two fused pyridine rings with substituents at specific positions:
O=C(C1=CN=C(C2=NC=CC=C2)C=C1)OC
Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate can participate in several chemical reactions due to its functional groups:
The mechanism of action for methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate largely depends on its interactions with biological targets or catalysts in synthetic pathways:
Research into specific mechanisms often requires detailed kinetic studies and structural analysis through techniques such as X-ray crystallography or NMR spectroscopy.
Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate has several scientific uses:
CAS No.: 132147-69-4
CAS No.: 1937-54-8
CAS No.: 50854-94-9
CAS No.: 61772-92-7
CAS No.: 28700-49-4
CAS No.: 68143-83-9